molecular formula C9H15NO2 B1591287 1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID CAS No. 345629-25-6

1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID

Cat. No.: B1591287
CAS No.: 345629-25-6
M. Wt: 169.22 g/mol
InChI Key: BPDKBTHOMQPYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H15NO2. It is a derivative of piperidine, featuring a cyclopropyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position of the piperidine ring. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpiperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of 1-cyclopropylpiperidine-4-carboxamide under acidic conditions. Another approach is the reduction of this compound ester using lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Cyclopropylpiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as this compound amide.

  • Reduction: The compound can be reduced to form this compound ester.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Halogenating agents such as thionyl chloride (SOCl2) for chlorination.

Major Products Formed:

  • Oxidation: this compound amide.

  • Reduction: this compound ester.

  • Substitution: Various halogenated derivatives.

Scientific Research Applications

1-Cyclopropylpiperidine-4-carboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-cyclopropylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

1-Cyclopropylpiperidine-4-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives. Similar compounds include:

  • Piperidine-4-carboxylic acid

  • Cyclopropylpiperidine

  • Piperidine-4-carboxamide

These compounds share structural similarities but differ in their functional groups and resulting properties.

Properties

IUPAC Name

1-cyclopropylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDKBTHOMQPYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585603
Record name 1-Cyclopropylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345629-25-6
Record name 1-Cyclopropylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 5
1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 6
1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.